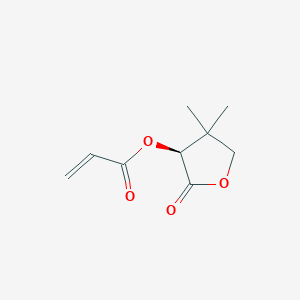
(S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate is a chemical compound belonging to the acrylate family. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring with a dimethyl substitution and an acrylate group. Acrylates are known for their diverse applications in various fields due to their ability to undergo polymerization and form versatile polymers .
Métodos De Preparación
The synthesis of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate can be achieved through several methods. One common approach involves the esterification of the corresponding alcohol with acrylic acid in the presence of a catalyst. The reaction typically takes place at elevated temperatures (100-120°C) using acidic heterogeneous catalysts such as cation exchangers . Industrial production methods often involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
(S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate undergoes various chemical reactions, including:
Polymerization: The acrylate group is highly susceptible to free-radical polymerization, forming polyacrylates with diverse properties.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving reagents such as hydrogen peroxide or sodium borohydride.
Common reagents used in these reactions include radical initiators for polymerization, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate primarily involves its ability to undergo polymerization. The acrylate group participates in free-radical polymerization, forming long polymer chains. These polymers can interact with various molecular targets and pathways, depending on their specific applications. For example, in drug delivery systems, the polymers can encapsulate
Propiedades
Fórmula molecular |
C9H12O4 |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
[(3S)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate |
InChI |
InChI=1S/C9H12O4/c1-4-6(10)13-7-8(11)12-5-9(7,2)3/h4,7H,1,5H2,2-3H3/t7-/m1/s1 |
Clave InChI |
ICMBTQSRUNSRKI-SSDOTTSWSA-N |
SMILES isomérico |
CC1(COC(=O)[C@H]1OC(=O)C=C)C |
SMILES canónico |
CC1(COC(=O)C1OC(=O)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


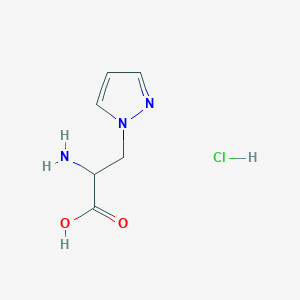
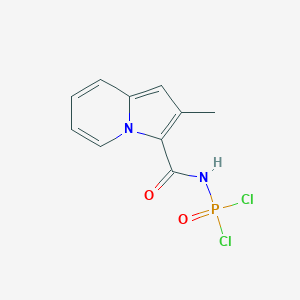
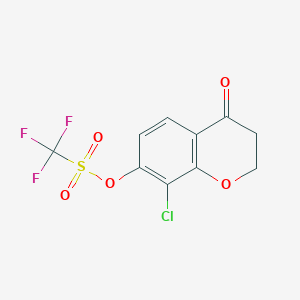
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminomethanesulfonate](/img/structure/B13058018.png)
![(4Z)-2-Tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B13058024.png)
![4-((2-Chlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13058028.png)
![(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N'-{2-[3-(trifluoromethyl)phenoxy]ethoxy}methanimidamide](/img/structure/B13058036.png)
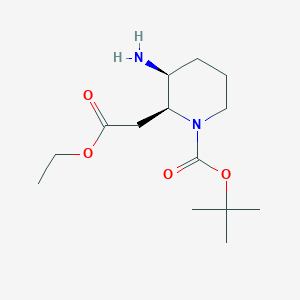
![(E)-{[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminothiophene-2-carboxylate](/img/structure/B13058044.png)
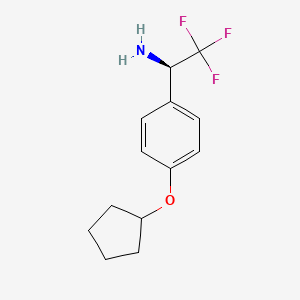
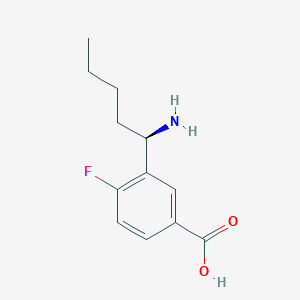
![Spiro[3.5]nonan-2-amine](/img/structure/B13058063.png)
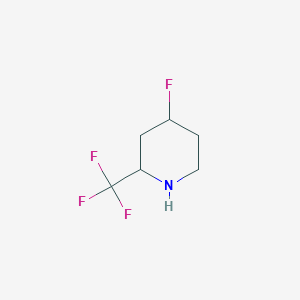
![7-Oxa-2,5-diazaspiro[3.4]octan-6-one](/img/structure/B13058077.png)
